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Compound of Interest

Compound Name: MK 0893

Cat. No.: B1251896 Get Quote

An In-depth Technical Guide on the Pharmacological Profile of MK-0893

For Researchers, Scientists, and Drug Development Professionals

Introduction
MK-0893, also known as N-[(4-{(1S)-1-[3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-

yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine, is a potent and selective small molecule

antagonist of the glucagon receptor (GCGR).[1][2][3] Developed by Merck, it was investigated

as a potential oral therapeutic for the treatment of Type 2 Diabetes Mellitus (T2DM).[1][2] The

rationale behind its development lies in the well-established role of glucagon in promoting

hepatic glucose production; antagonizing its action is expected to lower blood glucose levels in

diabetic patients.[4] This technical guide provides a comprehensive overview of the

pharmacological profile of MK-0893, summarizing key preclinical and clinical findings.

Mechanism of Action
MK-0893 is a reversible and competitive antagonist of the human glucagon receptor.[1][2] It

also exhibits inhibitory activity against the insulin-like growth factor 1 receptor (IGF-1R).[1] Its

primary mechanism for glucose-lowering is the blockade of the glucagon receptor, thereby

inhibiting glucagon-mediated signal transduction and subsequent downstream effects such as

glycogenolysis and gluconeogenesis in the liver.[1][2]
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The in vitro activity of MK-0893 has been characterized through various binding and functional

assays.

Quantitative In Vitro Data
Target/Assay Species IC50 (nM) Reference

Glucagon Receptor

(GCGR) Binding
Human 6.6 ± 3.5 [1]

Glucagon-induced

cAMP Production
Human 15.7 ± 5.4 [1]

Insulin-like Growth

Factor 1 Receptor

(IGF-1R)

Human 6 [1]

Glucagon-induced

cAMP Production
Rhesus Monkey 56 [5]

Gastric Inhibitory

Polypeptide Receptor

(GIPR)

Human 1020 [2][5]

Pituitary Adenylate

Cyclase-Activating

Polypeptide 1

Receptor (PAC1)

Human 9200 [2][5]

Glucagon-like

Peptide-1 Receptor

(GLP-1R)

Human >10000 [2][5]

Vasoactive Intestinal

Peptide Receptor 1

(VPAC1)

Human >10000 [2][5]

Vasoactive Intestinal

Peptide Receptor 2

(VPAC2)

Human >10000 [2][5]
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In Vivo Pharmacology
The efficacy of MK-0893 in vivo has been demonstrated in several preclinical models.

Quantitative In Vivo Efficacy Data
Animal Model Dosing Effect Reference

hGCGR mice
Acute glucagon

challenge

Blunted glucagon-

induced glucose

excursion

[1]

hGCGR ob/ob mice
3 mpk, single oral

dose

32% reduction in

glucose (AUC 0-6h)
[2][6]

hGCGR ob/ob mice
10 mpk, single oral

dose

39% reduction in

glucose (AUC 0-6h)
[2][6]

hGCGR mice on high-

fat diet

3 mpk, oral in feed (10

days)

89% reduction in

blood glucose
[2][6]

hGCGR mice on high-

fat diet

10 mpk, oral in feed

(10 days)

94% reduction in

blood glucose
[2][6]

Rhesus monkeys -

Blunted glucagon-

induced glucose

elevation

[2]

Pharmacokinetics and Metabolism
MK-0893 was selected for further development based on its favorable biological and drug

metabolism and pharmacokinetics (DMPK) properties.[2][6]

Clinical Pharmacology
MK-0893 progressed to Phase 2 clinical trials for the treatment of T2DM.

Phase 2 Clinical Trial Results (NCT00479466)
A 12-week, placebo-controlled, dose-ranging study was conducted in patients with T2DM.[7]
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Dose
Change from
Baseline in HbA1c

Change from
Baseline in 2h-
Post-Meal Plasma
Glucose

Reference

20 mg once daily Data not specified Reductions observed [7]

40 mg once daily Data not specified Reductions observed [7]

60 mg once daily Data not specified Reductions observed [7]

80 mg once daily
-1.5% (placebo-

subtracted)
Reductions observed [4]

Safety and Tolerability
In clinical trials, MK-0893 was associated with some adverse effects, which ultimately led to the

discontinuation of its development.[8]

Increased LDL-Cholesterol: A dose-dependent elevation in plasma LDL-cholesterol (LDL-c)

was observed.[4][8]

Elevated Liver Transaminases: Increases in liver transaminases were reported in some

studies.[8]

Increased Blood Pressure and Body Weight: These effects were also noted in some clinical

studies.[8]

Mechanism of LDL-Cholesterol Elevation
The increase in LDL-c associated with MK-0893 treatment was investigated. Studies suggest

that glucagon receptor antagonism leads to an increase in glucagon-like peptide 2 (GLP-2),

which in turn increases cholesterol absorption. This was not associated with a modulation of

cholesterol synthesis.

Experimental Protocols
Glucagon Receptor Binding Assay
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Cell Line: Chinese Hamster Ovary (CHO) cells expressing the human glucagon receptor

(hGCGR).

Membrane Preparation: Membranes from the CHO-hGCGR cell line were prepared.

Incubation: 2-5 µg of membranes were incubated in a buffer containing 50 mM Tris (pH 7.5),

5 mM MgCl2, 2 mM EDTA, 1% bovine serum albumin, 12% glycerol, and 0.2 mg of wheat

germ agglutinin-coated polyvinyltoluene scintillation proximity assay beads.

Ligand and Compound: 50 pM of 125I-glucagon was used as the radioligand. Increasing

concentrations of MK-0893 (diluted in 100% DMSO, final concentration of 2.5%) were

added.

Incubation Time and Temperature: The assay was incubated for 3 hours at room

temperature.

Detection: Total bound radioactivity was measured using a Wallac-Microbeta counter.

Nonspecific Binding: Determined using 1 µM unlabeled glucagon.

Data Analysis: Nonlinear regression analysis was performed using GraphPad Prism, v4.[1]

cAMP Functional Assay
Cell Line: CHO cells expressing the hGCGR.

Assay Principle: Measurement of the inhibition of glucagon-induced cyclic adenosine

monophosphate (cAMP) production.

Procedure: MK-0893 was shown to dose-dependently shift the EC50 of glucagon to the right

without altering the maximum effect of glucagon, which is characteristic of a competitive

antagonist.[1]

In Vivo Glucagon Challenge in hGCGR Mice
Animal Model: hGCGR mice.

Procedure: MK-0893 was administered orally at doses of 3, 10, and 30 mpk.
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Glucagon Challenge: One hour after compound administration, mice were challenged with

glucagon (15 µg/kg).

Endpoint: The ability of MK-0893 to blunt the glucagon-induced glucose excursion was

measured. At 3, 10, and 30 mpk, MK-0893 reduced the glucose elevation by 30%, 56%, and

81%, respectively.[1]
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Caption: Glucagon signaling pathway and the antagonistic action of MK-0893.
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Caption: Experimental workflow for the evaluation of MK-0893.
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Caption: Logical relationships of MK-0893's effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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